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Compound of Interest

Compound Name: Methyl morpholine-2-carboxylate

Cat. No.: B157579

A Spectroscopic Comparison of Methyl Morpholine-2-carboxylate Isomers

For researchers and professionals in drug development, a precise understanding of molecular
structure is paramount. This guide provides a comparative spectroscopic analysis of the
enantiomers of methyl morpholine-2-carboxylate: (R)-methyl morpholine-2-carboxylate
and (S)-methyl morpholine-2-carboxylate. As enantiomers, these molecules exhibit identical
spectroscopic properties under achiral conditions. Differentiation requires specific chiral
techniques. This document summarizes the expected *H NMR, 3C NMR, IR, and Mass
Spectrometry data for these isomers and provides detailed experimental protocols.

Data Presentation

The following tables summarize the expected quantitative data for the isomers of methyl
morpholine-2-carboxylate. It is important to note that as enantiomers, the (R) and (S) isomers
will have identical spectra in an achiral solvent. The provided *H NMR data is for the
hydrochloride salts, which may cause slight variations in chemical shifts compared to the free
base.

Table 1: *H NMR Spectroscopic Data of Methyl Morpholine-2-carboxylate Isomers (as HCI
salts)
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RN Expected Chemical Multiplicity Coupling Constant
Shift (ppm) (Hz)

H-2 4.2-4.4 dd J=10,4

H-3ax 3.0-3.2 dt J=12,10

H-3eq 4.0-4.2 dd J=12,4

H-5ax 28-3.0 dt J=12,10

H-5eq 3.8-4.0 dd J=12,4

H-6ax 36-38 m

H-6eq 39-41 m

NH 9.0-10.0 (as HCl salt) brs

OCHs 3.7-38 S

Note: The chemical shifts are approximate and can vary based on the solvent and
concentration. The data for the (R)- and (S)- isomers are identical in an achiral medium. Data is
based on typical values for similar morpholine structures and available spectra for the
hydrochloride salts.[1]

Table 2: 13C NMR Spectroscopic Data of Methyl Morpholine-2-carboxylate Isomers

Carbon Expected Chemical Shift (ppm)
C=0 170-172

C-2 75-77

C-3 45 - 47

C-5 44 - 46

C-6 66 - 68

OCHs 52 -53
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Note: As enantiomers, the (R) and (S) isomers will have identical 23C NMR spectra in an achiral
solvent. The chemical shifts are estimated based on general values for morpholine derivatives.

Table 3: Key IR Absorption Bands for Methyl Morpholine-2-carboxylate

. _ . Expected Wavenumber
Functional Group Vibrational Mode

(cm~)
N-H Stretch 3300 - 3500
C-H Stretch (aliphatic) 2850 - 3000
C=0 Stretch (ester) 1735 - 1750
Cc-0 Stretch (ether) 1080 - 1150
C-O Stretch (ester) 1200 - 1300

Note: The IR spectra of the (R) and (S) enantiomers are identical.

Table 4: Mass Spectrometry Data for Methyl Morpholine-2-carboxylate

Parameter Value

Molecular Formula CeH11NOs3

Molecular Weight 145.16 g/mol

Expected [M+H]* 146.0817

Key Fragmentation lon m/z = 86 (loss of COOCH:)

Note: The mass spectra of the (R) and (S) enantiomers are identical.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the methyl morpholine-2-carboxylate isomer in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, D20, or DMSO-ds). The choice of
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solvent may depend on the sample's solubility (free base vs. HCI salt).

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is
suitable.

'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 1-2
seconds.

13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, a relaxation delay
of 2-5 seconds.

Chiral NMR Analysis (for enantiomeric differentiation):

o Add a chiral solvating agent or a chiral shift reagent (e.g., a lanthanide-based complex) to
the NMR sample of the racemic mixture.

o Acquire the *H NMR spectrum and observe the splitting of signals corresponding to the
two enantiomers.

. Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

o Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or
methanol).

o Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate,
leaving a thin film of the sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:

o Record the spectrum over a range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.[2]

e Instrumentation: A mass spectrometer equipped with an Electrospray lonization (ESI) source
is commonly used for this type of molecule.

o Data Acquisition:
o Infuse the sample solution into the ESI source.
o Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.
o Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data.

Visualization

The following diagram illustrates the relationship between the isomers of methyl morpholine-
2-carboxylate and their spectroscopic analysis.
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Spectroscopic Analysis of Methyl Morpholine-2-carboxylate Isomers

Isomers

(R)-Methyl Morpholine-2-carboxylate (S)-Methyl Morpholine-2-carboxylate
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Caption: Isomer analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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